2,4-Dibromo-6-(trifluoromethyl)aniline

Catalog No.
S710661
CAS No.
71757-14-7
M.F
C7H4Br2F3N
M. Wt
318.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dibromo-6-(trifluoromethyl)aniline

CAS Number

71757-14-7

Product Name

2,4-Dibromo-6-(trifluoromethyl)aniline

IUPAC Name

2,4-dibromo-6-(trifluoromethyl)aniline

Molecular Formula

C7H4Br2F3N

Molecular Weight

318.92 g/mol

InChI

InChI=1S/C7H4Br2F3N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2

InChI Key

ZYBKXMTWWFTYKN-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Br)Br

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Br)Br

While resources like PubChem [] and vendor listings provide basic details on the compound's structure, properties, and availability, they do not mention any established research applications.

Potential Research Areas

Based on the compound's structure, some potential research areas where it could be investigated include:

  • Medicinal chemistry: The presence of the trifluoromethyl group and the bromo substituents suggests potential for exploring the molecule's biological activity and developing new drugs. However, there is no current evidence to confirm this.
  • Material science: The combination of aromatic rings, halogens, and a trifluoromethyl group could be of interest for researchers studying materials with specific properties, such as conductivity or thermal stability. However, further research is needed to determine the compound's suitability for these applications.

2,4-Dibromo-6-(trifluoromethyl)aniline is an organic compound characterized by the molecular formula C₇H₄Br₂F₃N. This compound features two bromine atoms and a trifluoromethyl group attached to a benzene ring, specifically at the 2 and 4 positions relative to the aniline nitrogen. Its unique structure imparts distinctive chemical properties, making it valuable in various scientific and industrial applications. The compound typically appears as a solid with a melting point ranging from 40 to 43 °C and has a boiling point of approximately 58 °C under reduced pressure (0.7 mmHg) .

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles like amines or thiols.
  • Oxidation: The aniline group can undergo oxidation to yield nitro or nitroso derivatives.
  • Reduction: This compound can be reduced to form 2,4-dibromo-6-(trifluoromethyl)benzene.

Common reagents for these reactions include sodium amide or thiourea for nucleophilic substitution, potassium permanganate or hydrogen peroxide for oxidation, and lithium aluminum hydride or catalytic hydrogenation for reduction .

The biological activity of 2,4-Dibromo-6-(trifluoromethyl)aniline is notable due to its interaction with various molecular targets. It has shown potential as an inhibitor of certain cytochrome P450 enzymes, which play critical roles in drug metabolism. Specifically, it has been identified as an inhibitor of CYP1A2 and CYP2C9 enzymes . The presence of bromine and trifluoromethyl groups enhances its reactivity and binding affinity, allowing it to affect enzyme activity through covalent bonding or conformational changes in target proteins.

The synthesis of 2,4-Dibromo-6-(trifluoromethyl)aniline typically involves the bromination of a suitable precursor such as 5-(trifluoromethyl)aniline. The process often employs bromine in the presence of solvents like acetic acid or chloroform under controlled temperatures to ensure selective bromination. Industrial production methods mirror these laboratory techniques but are optimized for higher yields and purity through crystallization or distillation .

This compound finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Due to its biological activity, it can be explored for developing new drugs targeting specific enzymes.
  • Material Science: Its unique properties make it suitable for use in specialized materials and coatings.

Interaction studies involving 2,4-Dibromo-6-(trifluoromethyl)aniline focus on its inhibitory effects on cytochrome P450 enzymes. These studies are crucial for understanding its potential impact on drug metabolism and safety profiles when used in pharmaceutical applications. The compound's ability to form covalent bonds with active site residues enhances its effectiveness as an enzyme inhibitor .

Several compounds share structural similarities with 2,4-Dibromo-6-(trifluoromethyl)aniline:

Compound NameStructural FeaturesUnique Aspects
2,4-DibromoanilineLacks trifluoromethyl groupDifferent reactivity and applications
2-Bromo-5-(trifluoromethyl)anilineContains only one bromine atomVariations in chemical behavior
2,6-Dibromo-4-(trifluoromethyl)anilineDifferent bromination patternUnique reactivity due to different substitution

The uniqueness of 2,4-Dibromo-6-(trifluoromethyl)aniline lies in its combination of both bromine atoms and a trifluoromethyl group, which provide distinct electronic effects and steric hindrance compared to its analogs. This makes it particularly valuable in organic synthesis and research .

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (80%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (80%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

2,4-dibromo-6-(trifluoromethyl)aniline

Dates

Modify: 2023-08-15

Explore Compound Types